molecular formula C12H13F2NO B2900404 N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide CAS No. 2361638-15-3

N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide

Cat. No. B2900404
CAS RN: 2361638-15-3
M. Wt: 225.239
InChI Key: NWJVISCZTXVMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide, commonly known as DFEPM, is a synthetic compound that has gained significant attention in scientific research. DFEPM belongs to the class of compounds known as phenylmethylamines and is considered to be a potent and selective antagonist of the dopamine D3 receptor.

Scientific Research Applications

DFEPM has a wide range of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. DFEPM has been used in preclinical studies to investigate the role of the dopamine D3 receptor in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

Mechanism of Action

DFEPM acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that belongs to the dopamine receptor family. The binding of dopamine to the D3 receptor activates the G protein-coupled signaling pathway, which leads to the activation of downstream signaling cascades. DFEPM blocks the binding of dopamine to the D3 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
DFEPM has been shown to have significant effects on the biochemical and physiological functions of the brain. It has been demonstrated to reduce drug-seeking behavior in animal models of addiction and to improve motor function in animal models of Parkinson's disease. DFEPM has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFEPM is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one of the limitations of DFEPM is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DFEPM. One potential direction is to investigate its effects on other dopamine receptor subtypes and other neurotransmitter systems. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to optimize the synthesis and formulation of DFEPM to improve its solubility and bioavailability.

Synthesis Methods

DFEPM can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1,1-difluoroethyl)benzaldehyde with propargylamine, followed by reduction of the resulting imine with sodium borohydride to give the desired DFEPM compound.

properties

IUPAC Name

N-[[3-(1,1-difluoroethyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-3-11(16)15-8-9-5-4-6-10(7-9)12(2,13)14/h3-7H,1,8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJVISCZTXVMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.